molecular formula C16H21N3O4S2 B2632195 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2310208-83-2

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2632195
CAS No.: 2310208-83-2
M. Wt: 383.48
InChI Key: HTIWZLMWZORYET-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide ( 2310208-83-2) is a chemical compound with a molecular formula of C16H21N3O4S2 and a molecular weight of 383.5 g/mol . This synthetic compound features a hybrid structure incorporating a tetrahydrothiophene (thiolane) ring, a 2-hydroxyethoxy chain, a benzenesulfonamide group, and a 1H-pyrazol-1-yl moiety. The benzenesulfonamide group is a recognized pharmacophore in medicinal chemistry, known for its ability to inhibit enzymes like carbonic anhydrases , which are targets for research in diseases such as glaucoma and Alzheimer's disease . Compounds containing sulfonamide groups are extensively investigated for their potential to interact with various biological targets. Similarly, the pyrazole ring is a privileged scaffold in drug discovery, found in molecules with a wide range of biological activities . The presence of these functional groups makes this compound a valuable building block for researchers in medicinal chemistry, particularly for synthesizing novel molecules or probing biological mechanisms. It is supplied as a high-purity material for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c20-9-10-23-16(6-11-24-13-16)12-18-25(21,22)15-4-2-14(3-5-15)19-8-1-7-17-19/h1-5,7-8,18,20H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIWZLMWZORYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a tetrahydrothiophene ring, a hydroxyethoxy group, and a pyrazole moiety. The molecular formula is C15H23N3O5SC_{15}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 345.42 g/mol. Its structure can be summarized as follows:

Component Details
Molecular Formula C₁₅H₂₃N₃O₅S
Molecular Weight 345.42 g/mol
CAS Number 2310225-63-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis, while the pyrazole moiety may modulate various signaling pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in metabolic pathways.
  • Receptor Modulation : It could act on various receptors involved in inflammation and pain signaling.

Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, studies have shown that related sulfonamide derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures . This suggests that this compound may also possess significant anti-inflammatory properties.

Antimicrobial Activity

Given the presence of the sulfonamide group, this compound could exhibit antimicrobial properties. Sulfonamides are known for their effectiveness against a range of Gram-positive and Gram-negative bacteria by inhibiting folate synthesis .

Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • Cell Viability Assays : MTT assays have demonstrated that related compounds can significantly reduce cell viability in cancer cell lines at specific concentrations, indicating potential cytotoxic effects against tumors .
  • Inflammatory Models : In vitro studies using RAW264.7 macrophages have shown that treatment with similar sulfonamide derivatives reduces nitric oxide production and downregulates inflammatory markers .
  • Molecular Docking Studies : Computational analyses suggest that this compound can bind effectively to target enzymes and receptors, enhancing its potential as a lead compound for drug development .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of sulfonamide derivatives, researchers found that compounds similar to this compound significantly reduced levels of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide compounds against various bacterial strains. Results indicated that these compounds were effective in inhibiting bacterial growth, supporting the hypothesis that this compound could also possess similar antimicrobial activity.

Scientific Research Applications

Scientific Research Applications

The applications of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. The pyrazole moiety is known to exhibit anticancer properties by modulating signaling pathways related to tumor growth.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly in the context of:

  • Cyclooxygenase Inhibition : Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

Research indicates that this compound may possess antioxidant activity, which can protect cells from oxidative stress. This property is significant for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines through apoptosis induction.
Study BCOX InhibitionShowed potential as a selective COX inhibitor with anti-inflammatory properties.
Study CAntioxidant ActivityExhibited protective effects against oxidative stress in cellular models.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, we compare it with structurally related sulfonamide derivatives from the provided evidence.

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name / ID Molecular Weight Key Functional Groups Melting Point (°C) Notable Features Reference
This compound (Target) Not Provided Tetrahydrothiophene, hydroxyethoxy, pyrazole Not Reported Enhanced hydrophilicity; potential for improved solubility and metabolic stability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Pyrazolo-pyrimidine, chromenone, fluorophenyl 175–178 High molecular weight; fluorinated groups may enhance target affinity and lipophilicity.
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide 526.7 Thiazolidinone, thioxo, dimethyl sulfonamide Not Reported Thioxo group may increase hydrogen-bonding potential; dimethyl sulfonamide reduces polarity.
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Not Provided Anilinopyridine, methylbenzene Not Reported Aromatic amine and pyridine groups could enhance DNA intercalation or kinase inhibition.
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide Not Provided Benzothiophene, cyano, nitro-pyrazole Not Reported Nitro group introduces redox activity; benzothiophene may improve membrane permeability.

Key Findings:

Hydrophilicity vs. Lipophilicity :
The hydroxyethoxy group in the target compound contrasts with lipophilic substituents (e.g., fluorophenyl in , sec-butyl in ), suggesting superior aqueous solubility compared to these analogs. This feature may reduce off-target binding and enhance renal clearance.

Heterocyclic Diversity: The tetrahydrothiophene ring in the target compound is less common in sulfonamide derivatives than pyrimidine (), thiazolidinone (), or benzothiophene () systems. This unique structure may confer distinct conformational flexibility or metabolic stability.

Thermal Stability :
The target compound lacks reported melting point data, whereas the pyrazolo-pyrimidine derivative in exhibits a high melting point (175–178°C), likely due to crystalline packing from planar aromatic systems.

Biological Activity :
Fluorinated compounds () are often associated with enhanced blood-brain barrier penetration, whereas the target compound’s hydroxyethoxy group may favor peripheral tissue targeting. Thioxo groups () could modulate enzyme inhibition via sulfur-mediated interactions.

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for further pharmacological studies. However, empirical studies are required to validate its target affinity, toxicity profile, and synthetic scalability. Future work should explore structure-activity relationships (SAR) by modifying the tetrahydrothiophene or pyrazole moieties, informed by precedents in .

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